molecular formula C14H14N2OS2 B2743836 6-methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 851410-61-2

6-methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2743836
CAS No.: 851410-61-2
M. Wt: 290.4
InChI Key: QNLHKWZAZRULOA-UHFFFAOYSA-N
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Description

6-methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound belonging to the class of dihydrothienopyrimidinones. This compound features a fused bicyclic system comprising a thiophene ring condensed with a pyrimidin-4-one ring, further substituted with methyl, methylthio, and phenyl groups. Thienopyrimidine derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities . While the specific biological profile of this compound requires further investigation, structural analogs and the broader thienopyrimidine class have been extensively studied for their potential research applications. These compounds have been reported to exhibit various biological properties, making them valuable intermediates and target molecules in drug discovery programs . Published research on related structures indicates potential in areas such as anti-inflammatory and analgesic agent development . The molecular architecture of thienopyrimidines allows for interactions with various enzymatic targets, and they have been investigated as inhibitors for enzymes like dihydrofolate reductase (DHFR) . The presence of the methylthio group at the 2-position offers a potential site for further functionalization through nucleophilic substitution, enhancing its utility as a versatile building block for the synthesis of more complex chemical libraries . This product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-methyl-2-methylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS2/c1-9-8-11-12(19-9)13(17)16(14(15-11)18-2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLHKWZAZRULOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno Ring: The initial step involves the construction of the thieno ring through cyclization reactions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is then introduced via condensation reactions with appropriate reagents.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, efficient catalysts, and controlled reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are utilized under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules and acts as a ligand in coordination chemistry. Its unique structure allows for various chemical transformations that can lead to novel compounds with desirable properties.

Biology

Research indicates that 6-methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Preliminary findings suggest it may inhibit cancer cell proliferation through specific pathways.

Medicine

The compound is under investigation for its therapeutic potential due to its unique structural characteristics. It may serve as a candidate for drug development targeting inflammatory diseases and other medical conditions.

Anticancer Activity

A study published in Molecular Sciences highlighted the anticancer properties of similar thienopyrimidine derivatives. The research demonstrated that these compounds could induce apoptosis in cancer cells through modulation of specific signaling pathways .

Antimicrobial Efficacy

Another study focused on the antimicrobial effects of thienopyrimidine derivatives, reporting significant activity against Gram-positive and Gram-negative bacteria . The mechanism of action was attributed to disruption of bacterial cell wall synthesis.

Mechanism of Action

The mechanism of action of 6-methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to disease pathways.

Comparison with Similar Compounds

Substituent Variations at Position 2

  • 2-(Methylthio) vs. 2-Mercapto: Target Compound: The methylthio group (-SMe) offers greater stability than mercapto (-SH), which is prone to oxidation. For example, 3-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 937598-12-4) has a pKa of ~11.3, making it more acidic and reactive . Biological Impact: Mercapto derivatives may form disulfide bonds, while methylthio groups enhance passive diffusion across membranes.
  • 2-Aryl Amino vs. 2-Alkylthio: Compounds like 6-methyl-2-arylaminopyrimidin-4(3H)-one () exhibit anticonvulsant activity due to hydrogen-bonding capabilities of the amino group . In contrast, the target compound’s methylthio group prioritizes lipophilicity.

Substituent Variations at Position 3

  • 3-Phenyl vs. 3-Alkyl :
    • The 3-phenyl group in the target compound increases aromatic surface area compared to 3-ethyl or 3-isopropyl analogs (e.g., 6h in ). This difference may enhance binding to hydrophobic pockets in enzymes or receptors .
    • 3-Alkyl derivatives (e.g., 3-ethyl-2-mercapto-6-methyl in ) show higher predicted boiling points (373.2°C) due to increased molecular weight .

Core Structure Modifications

  • Thieno[3,2-d] vs. Thieno[2,3-d] Pyrimidinones: Isomeric thieno[2,3-d]pyrimidinones (e.g., h) exhibit distinct electronic properties due to altered sulfur positioning, affecting antifungal activity .
  • Dihydro vs. Fully Aromatic Cores :
    • The 6,7-dihydro modification in the target compound reduces conjugation, lowering melting points and improving solubility compared to fully aromatic analogs like 6-methyl-2-(methylthio)-1H-pyrimidin-4-one (CAS 6328-58-1) .

Biological Activity

6-Methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine class. Its unique structural features contribute to a wide range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its potential antiviral, anticancer, and antimicrobial effects, supported by relevant case studies and research findings.

Chemical Structure

The compound's structure is characterized by a thieno ring fused to a pyrimidine ring, along with methylthio and phenyl substituents. This configuration plays a crucial role in its biological interactions.

Anticancer Properties

The compound has demonstrated promising anticancer activity in various in vitro studies. For example:

  • Cell Proliferation Inhibition : In studies involving human cancer cell lines (e.g., pancreatic and gastric cancer), compounds with similar structures have shown IC50 values indicating effective inhibition of cell growth. The mechanism often involves induction of apoptosis and cell cycle arrest .
  • Mechanistic Studies : Research has explored the compound's ability to activate apoptotic pathways through caspase activation. For instance, thienopyrimidine derivatives have been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .

Antimicrobial Activity

The antimicrobial potential of thienopyrimidine derivatives has been well documented. Compounds within this class have shown activity against a variety of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

StudyFindings
Antiviral Study Similar thienopyrimidine derivatives inhibited HIV protease with IC50 values in the low micromolar range.
Anticancer Study A related compound demonstrated significant cytotoxicity against SGC7901 gastric cancer cells with an IC50 of 15 µM .
Antimicrobial Study Compounds exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 6-methyl-2-(methylthio)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one?

Methodological Answer: The synthesis typically involves multi-step reactions starting with cyclization of thiophene precursors followed by functionalization. Key steps include:

  • Cyclocondensation : React 2-aminothiophene derivatives with β-ketoesters under acidic conditions to form the thienopyrimidine core .
  • Methylthio Introduction : Use methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to alkylate the thiol group at position 2 .
  • Phenyl Substitution : Introduce the phenyl group at position 3 via nucleophilic aromatic substitution using aniline derivatives under reflux in DMF .
    Optimize yield (≥70%) by controlling solvent polarity (DMF preferred), temperature (80–100°C), and reaction time (8–12 hours) .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : Use ¹H/¹³C NMR to verify substituent positions. Key signals include:
    • Methylthio (δ ~2.5 ppm, singlet for SCH₃).
    • Dihydrothieno protons (δ ~3.2–3.8 ppm, multiplet for CH₂ groups) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₅H₁₅N₂OS₂; calc. ~315.07 g/mol) and fragmentation patterns .
  • HPLC : Validate purity (>95%) using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How do substituent modifications (e.g., methylthio vs. trifluoromethyl) impact biological activity in thienopyrimidine derivatives?

Methodological Answer: Perform structure-activity relationship (SAR) studies :

  • Synthetic Analogs : Replace methylthio with electron-withdrawing groups (e.g., CF₃) or bulky substituents to assess steric/electronic effects .
  • In Vitro Assays : Test inhibitory activity against kinases (e.g., EGFR) using fluorescence polarization assays. Compare IC₅₀ values to correlate substituent effects .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins. Methylthio may enhance hydrophobic interactions vs. CF₃’s polarity .

Q. What strategies resolve contradictions in reported biological data for this compound (e.g., varying IC₅₀ values across studies)?

Methodological Answer: Address discrepancies via:

  • Standardized Assays : Re-evaluate activity under consistent conditions (e.g., ATP concentration in kinase assays) .
  • Metabolic Stability Testing : Use liver microsomes to rule out differential metabolite interference .
  • Crystallography : Resolve 3D structure to confirm binding mode variations due to conformational flexibility .

Q. How can regioselective functionalization at the 6-methyl position be achieved for derivative synthesis?

Methodological Answer:

  • Directed C-H Activation : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using a directing group (e.g., pyridine) at position 6 .
  • Protection/Deprotection : Temporarily protect the thieno ring with Boc groups to selectively modify the methyl position .
    Monitor regioselectivity via LC-MS and isolate intermediates using flash chromatography (hexane:EtOAc gradient) .

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